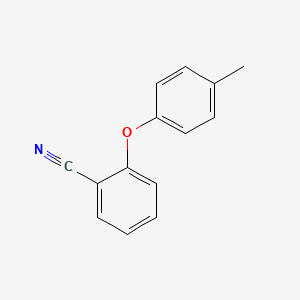![molecular formula C11H15NO3 B1338057 4-[[双(2-羟乙基)氨基]甲基]苯甲醛 CAS No. 27913-86-6](/img/structure/B1338057.png)
4-[[双(2-羟乙基)氨基]甲基]苯甲醛
描述
The compound 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a Schiff base derivative, which is a class of compounds known for their diverse applications in various fields such as organic synthesis, coordination chemistry, and materials science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, particularly aldehydes, resulting in the formation of an azomethine group (-C=N-) . These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals, including anticancer drugs .
Synthesis Analysis
The synthesis of Schiff base compounds like 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde involves the condensation reaction between an amine and an aldehyde. In the case of the related compound synthesized in paper , 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide was reacted with 2-hydroxy benzaldehyde to form the Schiff base. Similarly, paper describes the synthesis of 2-((4-substituted phenyl)amino) benzaldehyde, which is an intermediate for anticancer drugs, through a multi-step process including nucleophilic substitution, reduction, and oxidation reactions. The overall yield of this synthesis was reported to be 59.49%.
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by the presence of an azomethine group. X-ray crystallography is often used to determine the precise molecular geometry and conformation of these compounds. For instance, the related compound in paper was found to crystallize in the triclinic space group with two benzene rings and the azomethine group being practically coplanar, which is a result of intramolecular hydrogen bonding. The molecular structure and conformation of another related compound, p-[N,N-bis(2-Chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone, were described in paper , where the crystal structure revealed a thione form and specific trans-conformation.
Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions due to the reactive azomethine group. They can undergo nucleophilic addition reactions, be reduced back to the corresponding amine, or be used as ligands to form complexes with metal ions. The reactivity of these compounds can be influenced by the substituents on the phenyl ring or the nature of the amine component.
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases like 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde can be studied using various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy, as well as by theoretical calculations such as density functional theory (DFT) . These studies can provide insights into the electronic structure, vibrational wavenumbers, and non-linear optical behavior of the compounds. For example, paper reports a comprehensive theoretical investigation on a similar Schiff base, providing details on its spectral properties, reactivity descriptors, and bioactivity evaluation. Additionally, the thermal stability of these compounds can be assessed through thermal analysis, as described in paper , where the title compound was stable up to 341.1°C.
科学研究应用
C11H15NO3 C_{11}H_{15}NO_{3} C11H15NO3
and a molecular weight of 209.24, is a versatile chemical used in various scientific fields .医药合成
4-[[双(2-羟乙基)氨基]甲基]苯甲醛: is a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be incorporated into molecules that are active against diseases such as cancer, diabetes, and neurological disorders. The compound’s reactivity makes it suitable for creating complex drug molecules that can interact with biological systems in specific ways .
染料制造
In the production of dyes, this compound serves as an intermediate. Its chemical properties allow it to bind to fabrics and other materials, providing long-lasting and vibrant colors. It’s particularly useful in creating dyes that are used in high-performance materials and specialty fabrics .
生物化学研究
This compound is used as a dye in biochemical research for the analysis and detection of molecular presence and reactions within biological systems. Its ability to absorb and emit light at specific wavelengths makes it an excellent tool for visualizing and tracking biological processes .
荧光标记
The compound’s structure and properties make it a common choice for fluorescent tagging in experimental studies. It acts as a probe or reporter molecule in fluorescence-based assays, helping researchers to track the location and movement of target molecules within cells or tissues .
材料科学
In material science, 4-[[双(2-羟乙基)氨基]甲基]苯甲醛 is used to modify the surface properties of materials. It can be used to enhance the adhesion of coatings or to alter the surface energy of materials to affect how they interact with their environment .
环境监测
Due to its reactivity with certain pollutants, this compound can be used in environmental monitoring. It can react with airborne or waterborne contaminants, allowing for the detection and quantification of these substances in environmental samples .
分析化学
In analytical chemistry, it serves as a reagent for developing new methods of substance detection and quantification. Its predictable reactions with other chemicals make it a valuable tool for creating standards and controls in various types of chemical analyses .
催化剂开发
Finally, 4-[[双(2-羟乙基)氨基]甲基]苯甲醛 is involved in the development of catalysts. It can be used to synthesize compounds that facilitate chemical reactions, which is essential in industrial processes that require specific and efficient catalytic activity .
安全和危害
属性
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDDPNWGLSGZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510808 | |
| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27913-86-6 | |
| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde in the context of photorefractive materials?
A: 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, often abbreviated as BBDH, functions as a hole transport (HT) agent in photorefractive polymer systems. [] These systems typically consist of a nonlinear optical (NLO) chromophore, like those based on 2',5'-diamino-4-(dimethylamino)-4'-nitrostilbene (DDANS), and a polymer matrix. BBDH enhances the photorefractive properties by facilitating the transport of positive charges (holes) within the material upon light exposure.
Q2: How does incorporating 4-(Bis(2-hydroxyethyl)amino)benzaldehyde into polymers affect their nonlinear optical properties?
A: Research indicates that increasing the content of BBDH in DDANS-based polyamides and polyamide esters leads to a decrease in the poling efficiency of the material. [] Poling efficiency refers to the ability to align the NLO chromophores within the polymer matrix using an electric field, which is crucial for maximizing the second-order nonlinear optical properties. This suggests that BBDH, while enhancing photorefractivity, might hinder the optimal alignment of NLO chromophores, influencing the overall nonlinear optical performance.
Q3: What is the impact of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde on the thermal stability of photorefractive polymers?
A: While not directly addressed in the provided research, the incorporation of BBDH into the polymer backbone, as seen in polyamide esters, contributes to the enhanced orientational stability of the NLO chromophores. [] This means that the aligned chromophores in BBDH-containing polymers are less likely to lose their orientation over time, even at elevated temperatures below the glass transition temperature (Tg). This enhanced stability is crucial for long-term performance in applications requiring consistent nonlinear optical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)






